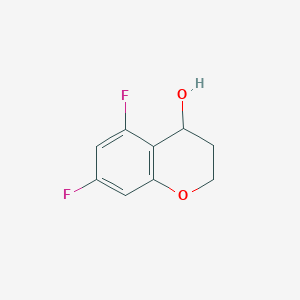

5,7-Difluorochroman-4-ol

Descripción general

Descripción

5,7-Difluorochroman-4-ol is a compound useful in organic synthesis . It is an important intermediate in the synthesis of tegoprazan . Tegoprazan is a drug used to treat gastroesophageal reflux disease .

Synthesis Analysis

The synthesis of ®-5,7-difluorochroman-4-ol involves taking 5, 7-difluorochroman-4-one as a substrate and performing an asymmetric reduction reaction in the presence of ketoreductase, coenzyme, and a coenzyme circulating system . The ketoreductase can be one or a combination of two or more of the short-chain dehydrogenases/reductases family (SDR), medium-chain dehydrogenases/reductase (MDR), or aldo-Keto reductase (AKR) .Molecular Structure Analysis

The molecular formula of 5,7-Difluorochroman-4-ol is C9H8F2O2 .Chemical Reactions Analysis

5,7-Difluorochroman-4-ol is used as a reagent in the preparation of tetrazolinone compounds, which are used as pest control agents .Physical And Chemical Properties Analysis

The boiling point of ®-5,7-difluorochroman-4-ol is predicted to be 228.4±40.0 °C, and its density is predicted to be 1.402±0.06 g/cm3 .Aplicaciones Científicas De Investigación

Fluorine Atom Introduction in Organic Molecules

- Fluorine atoms, including difluoromethyl and monofluoromethyl groups, are crucial in life science and materials science applications. Methods for selective difluoromethylation, which could be related to the chemistry of 5,7-Difluorochroman-4-ol, are vital for the synthesis of CF2H- and CH2F-containing compounds, with applications in pharmaceuticals and agrochemicals (Hu, Zhang, & Wang, 2009).

Synthesis of Difluoromethylene-Containing Compounds

- The synthesis of difluoromethylene-containing compounds, potentially involving 5,7-Difluorochroman-4-ol, leads to the production of various difluoromethylenated 1,2,4-oxadiazole-containing compounds, including γ-butyrolactones and tetrahydrofurans. These compounds have potential applications in various chemical industries (Yang et al., 2007).

Electronic Properties in OLEDs

- The electronic structures, injection, transport properties, absorption, and phosphorescence mechanism of a series of blue-emitting Ir(III) complexes, potentially related to the chemistry of 5,7-Difluorochroman-4-ol, have been studied. These complexes are used as emitters in organic light-emitting diodes (OLEDs), indicating potential applications in display technologies (Li et al., 2009).

Covalency in f-element Complexes

- The study of covalency in complexes of 4f and 5f elements, which could be related to the chemistry of 5,7-Difluorochroman-4-ol, is significant for the separation of trans-plutonium elements from lanthanide fission products in advanced nuclear fuel cycles. This research impacts both academic and industrial sectors, particularly in nuclear energy (Neidig, Clark, & Martin, 2013).

Semiconductors in Organic Electronics

- The synthesis and characterization of diperfluorooctyl-substituted phenylene-thiophene oligomers, potentially involving 5,7-Difluorochroman-4-ol, demonstrate their application as n-type semiconductors. These compounds are used in organic field-effect transistors and nonvolatile memory elements, highlighting their importance in the field of organic electronics (Facchetti et al., 2004).

Fluorine-Containing Tetrathiafulvalenes

- The synthesis of fluorinated tetrathiafulvalenes, potentially related to 5,7-Difluorochroman-4-ol, shows applications in creating materials with segregated fluorous bilayer structures. These compounds are used in layered structures stabilization and have applications in molecular electronics and materials science (Dautel & Fourmigue, 2000).

Direcciones Futuras

A practical green synthesis of ®-5,7-difluorochroman-4-ol, a key intermediate of Tegoprazan, has been reported . This suggests that there is ongoing research into the synthesis methods of this compound, which could lead to more efficient and environmentally friendly production methods in the future.

Relevant Papers A paper titled “A Practical Green Synthesis of ®-5,7-difluorochroman-4-ol, a Key Intermediate of Tegoprazan” provides detailed information about the synthesis of this compound .

Propiedades

IUPAC Name |

5,7-difluoro-3,4-dihydro-2H-chromen-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2/c10-5-3-6(11)9-7(12)1-2-13-8(9)4-5/h3-4,7,12H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGTYMLFMXKYIQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1O)C(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,7-Difluorochroman-4-ol | |

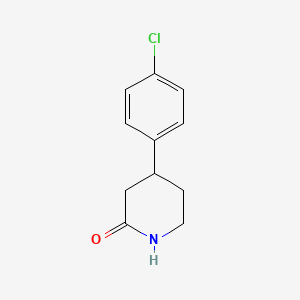

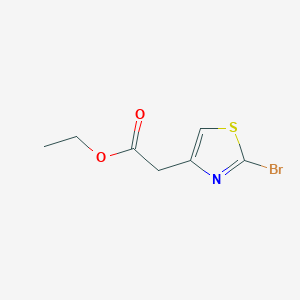

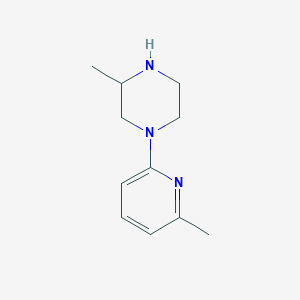

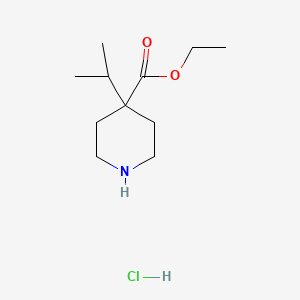

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

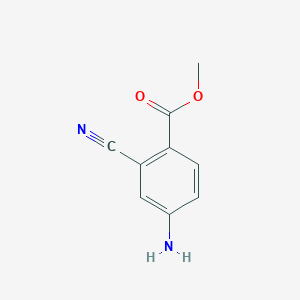

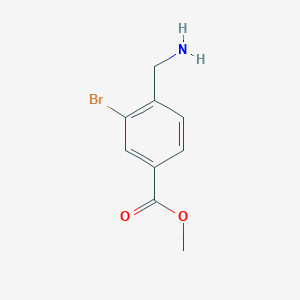

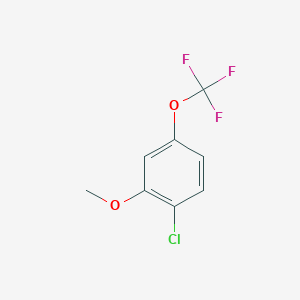

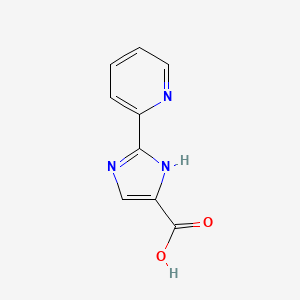

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.